molecular formula C11H14FNO3 B12338568 tert-Butyl (4-fluoro-3-hydroxyphenyl)carbamate CAS No. 694514-22-2

tert-Butyl (4-fluoro-3-hydroxyphenyl)carbamate

Cat. No.: B12338568
CAS No.: 694514-22-2
M. Wt: 227.23 g/mol
InChI Key: YFYYKHXYANABQU-UHFFFAOYSA-N
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Description

tert-Butyl (4-fluoro-3-hydroxyphenyl)carbamate is a chemical compound provided for research and development purposes. It is a carbamate derivative, a class of compounds known for their significant role in modern drug discovery due to their good chemical and proteolytic stability and ability to penetrate cell membranes . The carbamate group is a key structural motif in many approved pharmaceuticals, functioning in drug-target interactions or improving the biological activity of parent molecules . This particular compound features a tert-butoxycarbonyl (Boc) protecting group on an aromatic amine, a common and valuable protecting strategy in organic synthesis to shield the amine functionality during multi-step reactions . The presence of both the Boc-protected amine and a phenolic hydroxyl group on the fluorinated aromatic ring makes it a versatile intermediate (synthon) for the synthesis of more complex molecules. Researchers may utilize this compound in the development of potential pharmaceuticals, including protease inhibitors, anticonvulsants, and chemotherapeutic agents, areas where carbamate derivatives have shown significant utility . This product is intended for research and development applications only. It is not designed for human or veterinary therapeutic use, diagnostic use, or any form of personal use. All information provided is for research reference purposes.

Properties

CAS No.

694514-22-2

Molecular Formula

C11H14FNO3

Molecular Weight

227.23 g/mol

IUPAC Name

tert-butyl N-(4-fluoro-3-hydroxyphenyl)carbamate

InChI

InChI=1S/C11H14FNO3/c1-11(2,3)16-10(15)13-7-4-5-8(12)9(14)6-7/h4-6,14H,1-3H3,(H,13,15)

InChI Key

YFYYKHXYANABQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-fluoro-3-hydroxyphenyl)carbamate typically involves the reaction of 4-fluoro-3-hydroxyaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-fluoro-3-hydroxyphenyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of a nitro group can produce an amine .

Scientific Research Applications

Cystic Fibrosis Treatment

One of the most notable applications of tert-butyl (4-fluoro-3-hydroxyphenyl)carbamate is in the treatment of cystic fibrosis. This compound has been investigated for its ability to act as a CFTR potentiator, enhancing the function of defective cystic fibrosis transmembrane conductance regulator (CFTR) proteins.

  • Case Study : The compound was identified through high-throughput screening as a potent CFTR potentiator, demonstrating an EC₅₀ of 1.5 μM in human bronchial epithelial cells. It significantly increased chloride secretion in cells with the F508del mutation, a common mutation in cystic fibrosis patients, suggesting its potential as a therapeutic agent .

Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the efficacy of this compound and related compounds.

  • Findings : Modifications to the phenolic structure have shown that introducing different substituents can enhance activity by several orders of magnitude. For example, derivatives with phenolic groups exhibited increased potency compared to the original compound .

Synthesis and Derivatives

The synthesis of this compound involves several steps including protection-deprotection strategies and coupling reactions.

Synthesis Pathway:

  • Protection : The hydroxyl group is protected using tert-butyloxycarbonyl (Boc) chemistry.
  • Coupling : The protected amine is coupled with appropriate carboxylic acids to form amides, which are then cyclized to yield the final product .
  • Deprotection : The Boc group is removed under acidic conditions to yield the active compound.

Comparative Analysis of Related Compounds

To better understand the efficacy and potential applications of this compound, a comparative analysis with structurally similar compounds can be insightful.

Compound NameEC₅₀ (μM)Notable Activity
tert-butyl carbamate1.5CFTR potentiation in F508del mutation
Ivacaftor0.236FDA-approved CFTR potentiator
Genistein8.0Less potent CFTR activator

Regulatory and Safety Considerations

As with any pharmaceutical compound, understanding its safety profile is crucial for regulatory approval and clinical use. Studies assessing the toxicity and pharmacokinetics of this compound are essential for determining its suitability for human use.

Mechanism of Action

The mechanism of action of tert-Butyl (4-fluoro-3-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of enzyme activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, molecular weights (MW), and applications:

Compound Name Substituents Molecular Formula MW Key Properties/Applications Reference
tert-Butyl (4-fluoro-3-hydroxyphenyl)carbamate 4-F, 3-OH C₁₁H₁₄FNO₃ 227.24 Pharmaceutical intermediate; hydrogen bonding potential
tert-Butyl (4-chlorophenethyl)carbamate 4-Cl, phenethyl chain C₁₃H₁₈ClNO₂ 255.74 Lab chemical; non-hazardous, used in material manufacturing
tert-Butyl (3-aminophenyl)carbamate 3-NH₂ C₁₁H₁₆N₂O₂ 208.26 High basicity; reactive in amination reactions
tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate 3-OBn, 4-CH₃ C₁₉H₂₃NO₃ 313.39 Increased lipophilicity; drug discovery applications
tert-Butyl (4-bromobenzyl)carbamate 4-Br C₁₂H₁₆BrNO₂ 286.17 Suzuki coupling precursor; bromine facilitates cross-coupling

Research Findings and Case Studies

  • Crystallography : SHELX software () is widely used for crystallographic refinement of carbamate derivatives, particularly for resolving hydrogen-bonding networks in hydroxyl-substituted compounds .
  • Synthesis Optimization : highlights a Suzuki coupling protocol for a bromo-fluoro carbamate, achieving 56.6% yield. Fluorine’s electronic effects likely accelerated the reaction compared to chloro analogs .

Biological Activity

tert-Butyl (4-fluoro-3-hydroxyphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in drug discovery, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a tert-butyl group, a fluorine atom, and a hydroxyl group attached to a phenyl ring. This configuration contributes to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can function as an enzyme inhibitor or activator , affecting various biological pathways. The mechanism involves:

  • Covalent Bonding : The compound forms covalent bonds with active site residues of enzymes, altering their conformation and activity.
  • Hydrogen Bonding : The hydroxyl group enhances binding affinity through hydrogen bonding interactions with target proteins.
  • Lipophilicity : The presence of the tert-butyl and fluorine groups increases the compound's lipophilicity, facilitating membrane permeability.

Enzyme Inhibition

In studies, this compound has been utilized as a probe in enzyme-catalyzed reactions involving carbamates. It helps elucidate the mechanisms of enzyme inhibition and activation, particularly in metabolic pathways.

Anticancer Activity

Recent research has indicated potential anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound exhibits dose-dependent effects on cell viability and apoptosis induction.

Cell LineIC50 Value (µM)Mechanism of Action
A5495.24 ± 0.06Inhibition of tubulin polymerization
MDA-MB-2312.57Induction of apoptosis

Case Studies

  • Study on A549 Cells :
    • In vitro studies demonstrated that this compound inhibited cell growth with an IC50 value of 5.24 µM. The compound induced apoptosis through activation of caspase pathways, leading to increased expression of cleaved caspase-3 and p21 .
  • Study on MDA-MB-231 Cells :
    • Another study reported that this compound exhibited significant cytotoxicity against MDA-MB-231 cells with an IC50 value of 2.57 µM. Mechanistic studies suggested that the compound affects oxidative stress pathways differently in cancerous versus non-cancerous cells .

Applications in Drug Discovery

Due to its biological activities, this compound is being explored as a potential lead compound in drug development, particularly for targeting cancer and other diseases where enzyme modulation is beneficial.

Comparison with Related Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

CompoundKey FeaturesBiological Activity
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamateHydroxyl group instead of fluoroModerate anticancer activity
tert-Butyl (3-formylphenyl)carbamateLacks fluoro substituentLow enzyme inhibition
tert-Butyl (4-fluoro-3-formylphenyl)carbamateContains both fluoro and formyl groupsEnhanced stability and activity

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